Molecular Weight and Spacer Length Differentiation Versus N1-Methyl Analog (CAS 57362-82-0)
Methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate (MW 179.18 g/mol) carries a but-3-yn-1-yl substituent that extends the distance from the triazole ring to the terminal alkyne by three additional methylene units compared to the N1-methyl analog (MW 141.13 g/mol) . This increased molecular weight and spacer length directly impact the physicochemical properties and steric accessibility of the terminal alkyne for CuAAC reactions.
| Evidence Dimension | Molecular weight and N1 substituent spacer length |
|---|---|
| Target Compound Data | MW 179.18 g/mol; N1-(but-3-yn-1-yl) spacer: 4-bond chain terminating in alkyne |
| Comparator Or Baseline | Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate; MW 141.13 g/mol; N1-methyl spacer: 1-carbon, no alkyne |
| Quantified Difference | MW difference: +38.05 g/mol (27% increase); spacer length difference: 3 additional methylene units |
| Conditions | Calculated from molecular formulas (C₈H₉N₃O₂ vs. C₅H₇N₃O₂); vendor-reported data |
Why This Matters
The significantly higher molecular weight and longer spacer alter solubility, lipophilicity, and the steric environment of the clickable alkyne, directly affecting conjugation efficiency and the properties of the final bioconjugate.
